N'-(3-cyano-4-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)-N,N-diethylimidoformamide
N'-(3-cyano-4-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)-N,N-diethylimidoformamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0860039
InChI:
InChI=1S/C21H24N4/c1-3-25(4-2)15-23-21-18(14-22)20(16-10-6-5-7-11-16)17-12-8-9-13-19(17)24-21/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3
SMILES:
CCN(CC)C=NC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CC=C3
Molecular Formula:
C21H24N4
Molecular Weight:
332.4 g/mol
N'-(3-cyano-4-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)-N,N-diethylimidoformamide
CAS No.:
Cat. No.: VC0860039
Molecular Formula: C21H24N4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N//'-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)-N,N-diethylmethanimidamide |
| Standard InChI | InChI=1S/C21H24N4/c1-3-25(4-2)15-23-21-18(14-22)20(16-10-6-5-7-11-16)17-12-8-9-13-19(17)24-21/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3 |
| Standard InChI Key | OTNLMBULSKDKJE-UHFFFAOYSA-N |
| SMILES | CCN(CC)C=NC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CC=C3 |
| Canonical SMILES | CCN(CC)C=NC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator